molecular formula C11H17NO3 B1450177 tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1638771-06-8

tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No. B1450177
M. Wt: 211.26 g/mol
InChI Key: XIUDXZJLBOFVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid. The tert-butyl group’s presence is essential for the stability and reactivity of these compounds.


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which influences the physical and chemical properties of the compound. For example, the tert-butyl group has been shown to affect the acidity and C-H bond dissociation energy in 3-tert-butylbicyclo [1.1.1]pentane, indicating a strong tertiary C-H bond.


Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines. The tert-butyl group’s influence is also seen in the organogelation of π-gelators, which can lead to the development of efficient chemosensors.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.28 g/mol. The presence of the tert-butyl group influences the physical and chemical properties of the compound.

Scientific Research Applications

1. Chemical Properties and Synthesis

  • The study of the formation of 1-bicyclo[1.1.1]pentyl anion revealed insights into the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane, showing that it has one of the strongest tertiary C-H bonds measured, akin to alkene or aromatic compounds. This property is significant for the chemical stability and reactivity of related compounds (Reed, Kass, Mondanaro, & Dailey, 2002).

2. Application in Drug Design

  • Bicyclo[1.1.1]pentanes, which include tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, are used as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug candidates. They are known for improving physicochemical properties, such as passive permeability, water solubility, and metabolic stability (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

3. Advancements in Synthetic Chemistry

  • Recent advancements in the synthetic chemistry of Bicyclo[1.1.1]pentane (BCP) highlight the importance of such compounds in expanding the chemical space available for drug development. The versatility in synthesizing unsymmetrically 1,3-difunctionalized BCP derivatives, including those similar to tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate, offers a wide range of applications in medicinal chemistry (Kanazawa & Uchiyama, 2018).

4. Crystal Structure Analysis

Safety And Hazards

The compound is intended for research use only and is not for human or veterinary use. There is no hazardous surcharge associated with this product .

properties

IUPAC Name

tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h7H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUDXZJLBOFVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 2
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 3
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 4
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 5
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 6
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

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